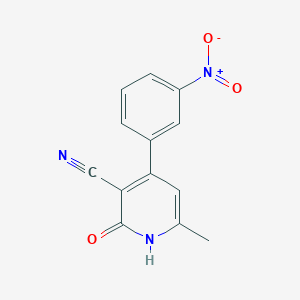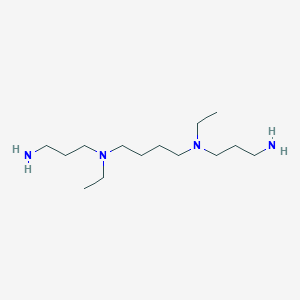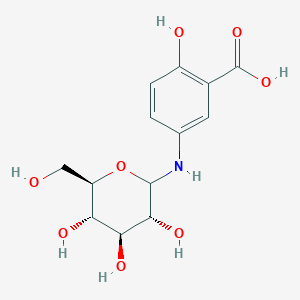
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitrophenyl group and a carbonitrile moiety in its structure makes it a compound of interest for various chemical and biological applications.
準備方法
The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or Lewis acids like CuCl. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
化学反応の分析
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential anti-tumor and anti-viral activities.
作用機序
The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit their activity, leading to a decrease in calcium influx into cells. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
類似化合物との比較
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different biological activities and chemical reactivity compared to other dihydropyridine derivatives.
特性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
6-methyl-4-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N3O3/c1-8-5-11(12(7-14)13(17)15-8)9-3-2-4-10(6-9)16(18)19/h2-6H,1H3,(H,15,17) |
InChIキー |
WQCYJCOIKGPGJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)

![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)





![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)


